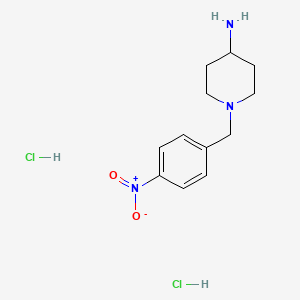

1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride

Descripción

IUPAC Nomenclature & Systematic Classification

1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride is systematically classified as a substituted piperidine derivative. Its IUPAC name reflects the structural hierarchy: a piperidine ring (C₅H₁₁N) with a 4-amino group and a 1-(4-nitrobenzyl) substituent, forming a dihydrochloride salt. This classification places it within the broader category of nitrogen-containing heterocycles with aromatic substituents.

Molecular Formula & Stoichiometric Composition

The molecular formula is C₁₂H₁₉Cl₂N₃O₂ , derived from:

- C₁₂H₁₇N₃O₂ (base compound): piperidine ring (C₅H₁₁N) + 4-amino group (NH₂) + 4-nitrobenzyl group (C₇H₆NO₂)

- 2HCl (dihydrochloride counterions).

| Component | Formula | Contribution to Molecular Formula |

|---|---|---|

| Piperidine core | C₅H₁₁N | C₅H₁₁N |

| 4-Amino group | NH₂ | NH₂ |

| 4-Nitrobenzyl group | C₇H₆NO₂ | C₇H₆NO₂ |

| Hydrochloride salt | 2HCl | 2HCl |

Three-Dimensional Configuration

Piperidine Ring Conformational Analysis

The piperidine ring adopts a chair conformation , with the nitrogen atom at the apex position. The 4-amino group (-NH₂) occupies an equatorial position to minimize steric hindrance, while the 1-(4-nitrobenzyl) substituent adopts an axial orientation. This arrangement balances ring strain and electronic interactions.

Nitrobenzyl Group Spatial Orientation

The 4-nitrobenzyl group is attached to the piperidine nitrogen via a methylene bridge (-CH₂-). The nitro group (-NO₂) is positioned para to the benzyl attachment, enabling conjugation with the aromatic ring. This orientation maximizes resonance stabilization and influences the compound’s reactivity.

Advanced Spectroscopic Characterization

$$^{1}\text{H}/^{13}\text{C}$$ NMR Spectral Assignments

Key NMR signals for the compound are summarized below:

| Proton/Carbon | $$^{1}\text{H}$$ δ (ppm) | $$^{13}\text{C}$$ δ (ppm) | Assignment |

|---|---|---|---|

| Piperidine CH₂ (axial) | 1.0–1.5 | 25–30 | Equatorial and axial protons |

| Piperidine NH₂ | 1.5–2.0 (broad) | – | Exchange-broadened amine protons |

| 4-Nitrobenzyl CH₂ | 3.5–3.8 | 45–50 | Methylene bridge (-CH₂-) |

| Aromatic (para-NO₂) | 7.8–8.2 (d, 2H) | 125–145 | Nitro-substituted benzene protons |

| Aromatic (meta) | 7.3–7.6 (d, 2H) | 110–120 | Non-nitro-substituted benzene protons |

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the following key fragments:

| Fragment | m/z | Relative Abundance | Structural Origin |

|---|---|---|---|

| Molecular ion | 308.2 | 100% | [C₁₂H₁₉Cl₂N₃O₂]⁺ |

| Base ion (C₁₂H₁₇N₃O₂) | 255.2 | 85% | Loss of 2HCl (53.0 Da) |

| Nitrobenzyl fragment | 152.1 | 60% | [C₇H₆NO₂]⁺ (4-nitrobenzyl group) |

| Piperidine core | 85.1 | 30% | [C₅H₁₁N]⁺ (piperidine ring with NH₂) |

Fragmentation patterns inferred from analogous nitrobenzyl-piperidine derivatives.

Infrared Vibrational Mode Correlations

Critical IR absorption bands and their assignments include:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3195–3200 | N–H stretching (secondary amine) | Piperidine 4-amino group |

| 1525–1550 | C–NO₂ asymmetric stretching | Nitro group |

| 1340–1370 | C–NO₂ symmetric stretching | Nitro group |

| 2800–3000 | C–H stretching (aliphatic/aromatic) | Piperidine and benzyl CH₂ |

X-ray Diffraction Crystallographic Data

While specific X-ray crystallography data for this compound are not available in the provided sources, analogous piperidine derivatives exhibit:

- Monoclinic or orthorhombic crystal systems

- Piperidine ring chair conformation

- Nitro group coplanar with the benzene ring

Crystallographic studies of related compounds (e.g., 1-(4-nitrophenyl)piperidine) confirm that the nitrobenzyl group adopts a planar arrangement, enhancing π-conjugation.

Propiedades

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c13-11-5-7-14(8-6-11)9-10-1-3-12(4-2-10)15(16)17;;/h1-4,11H,5-9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUARCKLNZZMQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-nitrobenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various analogues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which may exhibit different pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride has shown promise in several pharmacological contexts:

Interaction Studies

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Research has highlighted its binding affinity to various biological targets, suggesting implications for treating mood disorders and cognitive impairments.

Antioxidant Activity

In vitro assays have demonstrated that derivatives of piperidine compounds exhibit significant antioxidant properties. For instance, related compounds have been screened for their ability to scavenge free radicals and inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Neuropharmacology : Research indicates potential effects on neurotransmitter systems, suggesting applications in treating psychiatric disorders.

- Antioxidant Properties : Studies have shown that derivatives can effectively scavenge free radicals, positioning them as candidates for neuroprotective therapies.

- Cholinergic Activity : The compound's ability to inhibit cholinesterase enzymes has implications for Alzheimer's disease treatment .

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The benzyl substituent’s functional group and position significantly impact molecular weight, solubility, and biological activity. Key comparisons include:

*Estimated based on meta-nitro isomer data.

Key Observations:

- Electron-withdrawing groups (e.g., -NO$2$, -CF$3$) increase molecular polarity and may enhance binding to charged biological targets.

- Lipophilicity : Compounds with methoxy or trifluoromethyl groups exhibit higher logP values, favoring membrane permeability .

Notes:

- Nitroaromatic compounds often pose risks of mutagenicity, but explicit data is absent for the target compound .

Actividad Biológica

1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. Characterized by a piperidine ring and a 4-nitrobenzyl substituent, this compound exhibits unique properties that may influence various biological pathways, particularly in the context of neurotransmitter interactions and antimicrobial efficacy.

- Molecular Formula : C_{12}H_{16}Cl_2N_2O_2

- Molecular Weight : Approximately 308.20 g/mol

- Solubility : Enhanced solubility in aqueous environments due to the presence of two hydrochloride groups, facilitating its use in biological studies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neurotransmitter Interaction

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. These interactions are essential for understanding the pharmacodynamics and possible side effects associated with its use.

2. Antimicrobial Activity

Research has shown that derivatives of piperidine, including this compound, exhibit significant antibacterial activity. For instance, compounds structurally similar to this one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities typically range from 0.0039 to 0.025 mg/mL .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine | C_{12}H_{16}N_2O_2 | Lacks hydrochloride groups |

| N-(4-Nitrobenzyl)piperidine | C_{12}H_{16}N_2O_2 | Does not contain piperidin-4-amines |

| 1-(3-Nitrophenyl)piperidine | C_{12}H_{16}N_2O_2 | Different substitution on the benzene ring |

This table illustrates how the presence of specific functional groups and substitutions can influence biological activity, particularly regarding antimicrobial properties and receptor interactions.

Antibacterial Efficacy

A study evaluating various piperidine derivatives found that those with nitro substitutions exhibited enhanced antibacterial properties. The compound was shown to be particularly effective against certain strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Neuropharmacological Studies

In neuropharmacological contexts, compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. For example, studies have indicated that modifications to the piperidine structure can significantly alter binding affinities to serotonin and dopamine receptors, which are critical for mood regulation and cognitive function .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves alkylation of piperidin-4-amine with 4-nitrobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Key optimizations include:

- Temperature control : Maintaining 0–5°C during alkylation minimizes side reactions (e.g., over-alkylation).

- Catalysts : Adding KI (1–2 mol%) enhances reactivity via the Finkelstein mechanism.

- Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity (>95%). Reaction progress should be monitored via TLC (silica gel, ethyl acetate/methanol 9:1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer: Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the benzyl and piperidine moieties (e.g., aromatic protons at δ 8.2–7.5 ppm, piperidine CH₂ at δ 3.0–2.5 ppm).

- HPLC : Reverse-phase HPLC (e.g., C18 column, 254 nm UV detection) assesses purity (>98% by area normalization).

- Mass spectrometry : ESI-MS ([M+H]⁺ = 264.2 m/z) verifies molecular weight.

- Elemental analysis : Confirms stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. What are the key storage conditions to maintain the stability of this compound?

Answer: Store in airtight amber glass containers under inert gas (argon) at –20°C. Avoid moisture, which accelerates hydrolysis of the nitro group and salt dissociation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Use desiccants (silica gel) and monitor degradation via HPLC .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing nitro group activates the benzyl position for nucleophilic attack. Experimental strategies include:

- Hammett analysis : Compare reaction rates with substituted benzyl derivatives (e.g., 4-CH₃ vs. 4-NO₂) to quantify electronic effects.

- DFT calculations : Model charge distribution (e.g., Mulliken charges at the benzyl carbon) to predict reactivity.

- Kinetic studies : Monitor SN2 reactions (e.g., with NaSH) via ¹H NMR or UV-Vis spectroscopy .

Q. How can researchers investigate the potential of this compound as a precursor for cytotoxic agents?

Answer:

- In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Structural analogs : Reduce the nitro group to an amine (H₂/Pd-C) and evaluate bioactivity.

- Molecular docking : Simulate interactions with targets like DNA topoisomerases or tubulin.

- Metabolic stability : Use liver microsomes to assess oxidation pathways and metabolite identification via LC-MS .

Q. How should researchers address discrepancies in reported toxicity data across safety data sheets (SDS)?

Answer:

- In vitro testing : Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin irritation tests (OECD 439).

- Data reconciliation : Cross-reference SDS with primary literature (e.g., EPA/ECHA databases) for harmonized classifications.

- Precautionary measures : Use PPE (nitrile gloves, respirators) and engineering controls (fume hoods) until data is validated .

Q. What strategies enhance the pharmacokinetic properties of derivatives of this compound?

Answer:

- Structural modifications : Introduce methyl groups to the piperidine ring to improve lipophilicity (logP via shake-flask method).

- Prodrug synthesis : Convert the amine to a carbamate for enhanced bioavailability.

- In vivo studies : Measure plasma half-life (t½) and clearance in rodent models after intravenous administration .

Q. How can this compound be utilized in synthesizing heterocyclic compounds?

Answer:

- Cyclocondensation : React with aldehydes (e.g., benzaldehyde) under acidic conditions to form imidazolidinones.

- Catalytic systems : Use Pd/C for nitro group reduction or CuI/1,10-phenanthroline for Ullmann couplings.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) for high-throughput libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.